molecular formula C8H16ClNO B2982230 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride CAS No. 2253640-45-6

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride

Cat. No.: B2982230
CAS No.: 2253640-45-6
M. Wt: 177.67
InChI Key: XKIRDQKEEORMID-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride is a bicyclic amine compound with a unique structure. It is characterized by a six-membered ring fused to a five-membered ring, with an oxygen atom replacing one carbon atom in the five-membered ring. This compound is classified as a [2.1.1]bicycloalkane due to its ring structure, which includes two carbon atoms, one carbon atom, and one heteroatom (oxygen) in the rings. The compound is used in various scientific research applications, including drug synthesis, polymer chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride involves several steps. The key feature of its structure is the bicyclic ring system, which can be synthesized through a series of organic reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on biological systems and its potential as a bioactive molecule.

    Medicine: It is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: The compound is used in the development of advanced materials with enhanced properties, such as polymers and other materials.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride include other bicyclic amines and [2.1.1]bicycloalkanes, such as:

  • 2-Oxabicyclo[2.1.1]hexan-4-amine
  • 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of three methyl groups attached to one of the carbon atoms in the six-membered ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-6(2)8(9)4-7(3,5-8)10-6;/h4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIRDQKEEORMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)C)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-45-6
Record name 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
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